molecular formula C8H10ClFN2 B13038869 1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine

1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13038869
M. Wt: 188.63 g/mol
InChI Key: MDRSNVUIBDECBJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10ClFN2 This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an ethane-1,2-diamine moiety

Preparation Methods

The synthesis of 1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-3-fluoroaniline.

    Reaction with Ethylene Oxide: The aniline derivative undergoes a reaction with ethylene oxide in the presence of a base to form the corresponding ethanolamine derivative.

    Amine Protection: The ethanolamine derivative is then protected using a suitable protecting group, such as a Boc group.

    Formation of Diamine: The protected ethanolamine undergoes a reaction with ammonia or an amine source to form the diamine.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Condensation: The diamine can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted phenyl derivatives, oxides, and reduced amines.

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. Additionally, it can interact with receptors to influence cellular signaling pathways.

Comparison with Similar Compounds

1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine can be compared with similar compounds such as:

    1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine: This compound has a similar structure but with the fluoro substituent at the 4-position, which may result in different chemical and biological properties.

    1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine: The presence of a methyl group instead of a fluoro group can alter the compound’s reactivity and interaction with molecular targets.

    1-(2-Bromo-3-fluorophenyl)ethane-1,2-diamine: The bromo substituent can influence the compound’s reactivity in substitution reactions and its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10ClFN2/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7H,4,11-12H2

InChI Key

MDRSNVUIBDECBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(CN)N

Origin of Product

United States

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